4,6-Diaminopyrimidine-5-carbonitrile

Overview

Description

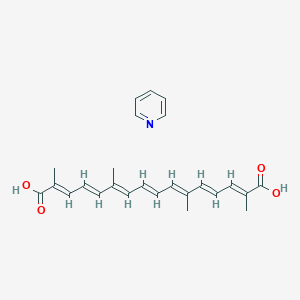

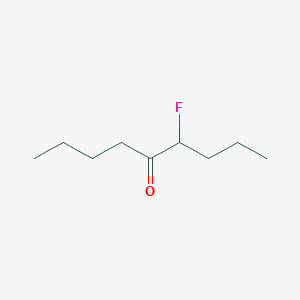

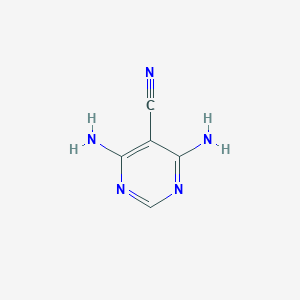

4,6-Diaminopyrimidine-5-carbonitrile is a chemical compound with the CAS Number 109831-70-1 . It has a molecular weight of 135.13 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Synthesis Analysis

4,6-Diaminopyrimidine-5-carbonitrile can be synthesized by reacting suitable 2-(ethoxyalkylene)malononitriles with easily available amidine hydrochlorides . This reaction yields 4,6-diaminopyrimidine-5-carbonitrile efficiently .Molecular Structure Analysis

The linear formula of 4,6-Diaminopyrimidine-5-carbonitrile is C5H5N5 . The infrared, 1H NMR, 13C NMR, and mass spectra of this compound have been recorded .Physical And Chemical Properties Analysis

4,6-Diaminopyrimidine-5-carbonitrile is a solid substance . It has a molecular weight of 135.13 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications

Synthesis of Fused Pyrimidines

4,6-Diaminopyrimidine-5-carbonitrile: is utilized as a precursor for the synthesis of various fused pyrimidines, which are compounds where a pyrimidine ring is fused to another ring structure . These structures are significant due to their presence in many biologically active compounds and their importance in medicinal chemistry. The synthesis involves hetero-annulation reactions, leading to the formation of complex structures like pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines, which have widespread use in medicine .

Anti-inflammatory Applications

Pyrimidine derivatives, including those synthesized from 4,6-Diaminopyrimidine-5-carbonitrile , have been studied for their anti-inflammatory properties . They work by inhibiting the expression and activities of vital inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α. This makes them potential candidates for developing new anti-inflammatory drugs with minimized toxicity .

Antibacterial Nanoparticles

The compound has been used to modify gold nanoparticles to enhance their antibacterial properties . By adjusting the size of these nanoparticles, researchers have been able to fine-tune their antibacterial spectrum, making them more effective against multidrug-resistant bacteria. This application is particularly promising for precise therapy and the development of wound dressings for burnt infections .

Cancer Research

In the field of cancer research, 4,6-Diaminopyrimidine-5-carbonitrile derivatives have been explored for their role in regulating cell survival and proliferation . They are found to be highly expressed in various tumors, and their modulation can have therapeutic implications in cancers such as colon cancer, prostate cancer, and leukemia .

Development of New Drugs

The pyrimidine fragment in 4,6-Diaminopyrimidine-5-carbonitrile is a crucial pharmacophore for the development of new drugs . Its incorporation into drug molecules can lead to a wide spectrum of biological activity, making it a valuable building block in drug discovery and pharmaceutical research .

Construction of Fused Pyrimidines for Medicinal Use

Fused pyrimidines constructed from 4,6-Diaminopyrimidine-5-carbonitrile find extensive medicinal applications . They are involved in the synthesis of compounds that are used in treating various diseases due to their diverse pharmacological effects. The methods of synthesis and the resulting biological activities are areas of ongoing research, with the potential to yield new therapeutic agents .

Mechanism of Action

Target of Action

The primary target of 4,6-Diaminopyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

4,6-Diaminopyrimidine-5-carbonitrile acts as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the receptor’s activation and subsequent signal transduction pathways . This leads to a decrease in proliferation of cells that overexpress EGFR.

Biochemical Pathways

The inhibition of EGFR by 4,6-Diaminopyrimidine-5-carbonitrile affects multiple downstream signaling pathways, including the PI3K/Akt and MAPK pathways . These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting EGFR, this compound can disrupt these pathways and reduce tumor growth.

Result of Action

The inhibition of EGFR by 4,6-Diaminopyrimidine-5-carbonitrile can lead to a decrease in cell proliferation and an increase in apoptosis . For example, it has been shown to arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in certain cell lines . Additionally, it has been found to upregulate the level of caspase-3, a key effector in the execution-phase of cell apoptosis .

Safety and Hazards

Future Directions

Pyridopyrimidines, a related class of compounds, have been studied for their therapeutic potential . They have been found to have a wide range of biological activities, and have been studied in the development of new therapies . This suggests that 4,6-Diaminopyrimidine-5-carbonitrile may also have potential for future therapeutic applications.

properties

IUPAC Name |

4,6-diaminopyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c6-1-3-4(7)9-2-10-5(3)8/h2H,(H4,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTVHLEVGNAQTBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)N)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Diaminopyrimidine-5-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dispiro[fluorene-9,4'-[2]oxazoline-5',9''-fluorene], 2'-methyl-](/img/structure/B20594.png)